molecular formula C14H9FN2O B501303 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate CAS No. 320422-01-3

3-(4-Fluorophenyl)phthalazin-3-ium-1-olate

Cat. No. B501303
CAS RN: 320422-01-3
M. Wt: 240.23g/mol
InChI Key: SYZGUNBSDWAMQC-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)phthalazin-3-ium-1-olate” is a chemical compound with the molecular formula C14H9FN2O . It has a molecular weight of 240.23 .

Mechanism of Action

Target of Action

The primary target of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is the poly ADP ribose polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

This compound acts as a PARP inhibitor . It binds to PARP enzymes, preventing them from performing their role in the repair of single-strand DNA breaks. By inhibiting the action of PARP, this compound can cause the accumulation of single-strand DNA breaks that eventually lead to double-strand DNA breaks. If these breaks are left unrepaired, it can lead to cell death .

Biochemical Pathways

The inhibition of PARP leads to the accumulation of DNA damage, which in turn can lead to cell death, particularly in cells that are deficient in certain DNA repair pathways. This makes this compound particularly effective against cancer cells that have defects in the BRCA1 or BRCA2 genes, which are involved in the repair of double-strand DNA breaks .

Result of Action

The result of the action of this compound is the induction of cell death in cancer cells. By inhibiting PARP and preventing the repair of DNA damage, this compound can induce cell death in cancer cells, particularly those with defects in certain DNA repair pathways .

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate in lab experiments include its ease of synthesis, stability, and potential for use in the development of new drugs and therapeutic agents. However, the compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate. One direction is to further investigate its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its potential use as a building block for the synthesis of other complex molecules. Finally, further research is needed to fully understand the compound's mechanism of action and potential toxicity.

Synthesis Methods

The most common method for synthesizing 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is through the reaction of 4-fluoroaniline with phthalic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form the final compound. Other methods of synthesis include the use of different reagents and catalysts, but the basic reaction mechanism remains the same.

Scientific Research Applications

3-(4-Fluorophenyl)phthalazin-3-ium-1-olate has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, the compound has been used as a building block for the synthesis of other complex molecules. It has also been used in the development of new drugs and therapeutic agents.

Safety and Hazards

A safety data sheet for this compound suggests that in case of skin contact, any contaminated clothing and shoes should be removed and the skin should be washed with plenty of soap .

Biochemical Analysis

Biochemical Properties

3-(4-Fluorophenyl)phthalazin-3-ium-1-olate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cell lines, thereby affecting cell viability and proliferation . Additionally, it has been observed to modulate the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . Additionally, its stability in various experimental conditions has been evaluated to ensure consistent results in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage . Threshold effects have been identified, indicating the optimal dosage range for achieving desired biochemical outcomes without causing significant harm to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels . By modulating the activity of these enzymes, it can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and degradation of biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects.

properties

IUPAC Name

3-(4-fluorophenyl)phthalazin-3-ium-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZGUNBSDWAMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201170509
Record name Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

320422-01-3
Record name Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320422-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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